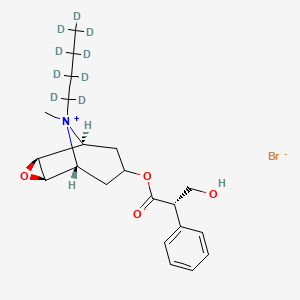

N-Butylscopolammonium Bromide-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H30BrNO4 |

|---|---|

Molecular Weight |

449.4 g/mol |

IUPAC Name |

[(1S,2S,4R,5R)-9-methyl-9-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide |

InChI |

InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1/i1D3,3D2,4D2,10D2; |

InChI Key |

HOZOZZFCZRXYEK-GZZKIYEGSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] |

Canonical SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

N-Butylscopolammonium Bromide-d9: A Technical Overview of its Chemical Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Butylscopolammonium Bromide-d9, a deuterated analog of the anticholinergic and antispasmodic agent, N-Butylscopolammonium Bromide. This document details its physical and chemical characteristics, analytical methodologies for its quantification, and the underlying signaling pathways of its non-deuterated counterpart.

Core Chemical and Physical Properties

This compound is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies for the quantification of N-Butylscopolammonium Bromide in biological matrices.[1] Its isotopic labeling provides a distinct mass spectrometric signature, enabling precise and accurate measurement.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below, with data for the non-deuterated form provided for comparison.

| Property | This compound | N-Butylscopolammonium Bromide |

| Chemical Formula | C₂₁H₂₁D₉BrNO₄[2][3][4] | C₂₁H₃₀BrNO₄[5] |

| Molecular Weight | 449.42 g/mol [2][3][4] | 440.37 g/mol [5] |

| Appearance | White to Off-White Solid[3] | Crystals from methanol |

| Purity | >95% (HPLC)[6] | Not specified |

| Isotopic Enrichment | >95%[6] | Not applicable |

| Storage Conditions | -20°C[6] or 2-8°C, Hygroscopic, under inert atmosphere[3] | Not specified |

| Melting Point | Not specified | 142-144°C |

| Specific Optical Rotation | Not specified | [α]D²⁰ -20.8° (c = 3 in water) |

Experimental Protocols

The primary application of this compound is as an internal standard in chromatography-mass spectrometry-based assays. Below is a detailed methodology for the determination of N-Butylscopolamine in human plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Quantification of N-Butylscopolamine in Human Plasma by UHPLC-MS/MS[1]

This method is designed for the sensitive and selective quantification of N-butylscopolamine in plasma for bioequivalence studies.

2.1.1. Sample Preparation (Solid-Phase Extraction)

-

To a 500 µL aliquot of human plasma, add this compound as the internal standard.

-

Perform a solid-phase extraction (SPE) to clean up the plasma sample and isolate the analyte and internal standard.

-

Elute the compounds from the SPE cartridge.

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the UHPLC-MS/MS system.

2.1.2. UHPLC Conditions

-

Column: Phenyl column

-

Mobile Phase: Acetonitrile: 2 mM ammonium (B1175870) formate (B1220265) + 0.02% formic acid (20:80 v/v)

-

Flow Rate: Isocratic elution

-

Injection Volume: Appropriate for the system sensitivity

2.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

N-Butylscopolamine: m/z 360 → 194

-

This compound (IS): m/z 369 → 203

-

-

Collision Gas: Argon

-

Collision Energy: 22 eV for both analyte and internal standard

Visualized Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of N-Butylscopolamine using its deuterated internal standard.

Figure 1: General workflow for plasma sample analysis.

Signaling Pathway of N-Butylscopolammonium Bromide

N-Butylscopolammonium Bromide is a peripherally acting antimuscarinic agent that exerts its antispasmodic effect by competitively inhibiting acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells, particularly in the gastrointestinal tract.[7][8][9] The primary receptors involved are the M2 and M3 subtypes.[10][11][12]

-

M3 Receptor Pathway (Primary Contraction Pathway): The binding of acetylcholine to M3 receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC).[11][13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca²⁺ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin, and subsequent smooth muscle contraction.[11]

-

M2 Receptor Pathway (Inhibitory and Sensitizing Role): M2 receptors are coupled to Gi/o proteins.[11][13] Acetylcholine binding to M2 receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[11] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally promotes relaxation. Therefore, M2 receptor activation indirectly contributes to contraction by inhibiting relaxation pathways.

N-Butylscopolammonium Bromide blocks both of these pathways by preventing acetylcholine from binding to the M2 and M3 receptors, leading to smooth muscle relaxation and an antispasmodic effect.

The following diagram illustrates the signaling cascade leading to smooth muscle contraction and the inhibitory action of N-Butylscopolammonium Bromide.

Figure 2: Muscarinic receptor signaling in smooth muscle.

References

- 1. annexpublishers.com [annexpublishers.com]

- 2. usbio.net [usbio.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound标准品__【中检计量】 [gbw.org.cn]

- 5. scbt.com [scbt.com]

- 6. sussex-research.com [sussex-research.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]

- 9. mims.com [mims.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

In Vitro Mechanism of Action of N-Butylscopolammonium Bromide-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Butylscopolammonium Bromide-d9 is the deuterated analogue of N-Butylscopolammonium Bromide (also known as Hyoscine Butylbromide or Scopolamine (B1681570) Butylbromide), a peripherally acting antimuscarinic agent. This technical guide delineates the in vitro mechanism of action of this compound, providing a comprehensive overview for researchers and drug development professionals. Due to the limited availability of specific in vitro data for the deuterated form, this document primarily relies on the extensive data available for N-Butylscopolammonium Bromide, which is expected to have a virtually identical pharmacological profile. The core mechanism of action is competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, with a notable affinity for nicotinic receptors as well. This antagonism leads to the relaxation of smooth muscle, which is the basis of its clinical use as an antispasmodic.

Core Mechanism of Action: Muscarinic and Nicotinic Receptor Antagonism

N-Butylscopolammonium Bromide exerts its primary pharmacological effect through the competitive blockade of muscarinic acetylcholine receptors (mAChRs) located on the surface of smooth muscle cells.[1][2] This action prevents acetylcholine from binding to and activating these receptors, thereby inhibiting parasympathetically mediated smooth muscle contraction.[1][2] The result is a spasmolytic effect on the smooth muscle of the gastrointestinal, biliary, and genito-urinary tracts.[1]

Pharmacological studies have revealed that N-Butylscopolammonium Bromide has a high affinity for muscarinic receptors.[1] While it is known to bind to M3 receptors in the gastrointestinal tract, detailed studies on cloned human muscarinic receptors provide a more nuanced understanding of its binding profile.[1][2]

In addition to its potent antimuscarinic activity, N-Butylscopolammonium Bromide also exhibits a ganglion-blocking effect through its interaction with nicotinic acetylcholine receptors (nAChRs). This dual antagonism at both muscarinic and nicotinic receptors contributes to its overall spasmolytic efficacy.

Quantitative Analysis of Receptor Binding Affinity

| Receptor Subtype | Ligand | Ki (nM) | Reference |

| Human M1 | Scopolamine | 0.83 | [3] |

| Human M2 | Scopolamine | 5.3 | [3] |

| Human M3 | Scopolamine | 0.34 | [3] |

| Human M4 | Scopolamine | 0.38 | [3] |

| Human M5 | Scopolamine | 0.34 | [3] |

Note: The Ki value represents the concentration of the competing ligand (scopolamine) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Signaling Pathways

The antagonistic action of N-Butylscopolammonium Bromide at muscarinic receptors interrupts downstream signaling cascades that are normally initiated by acetylcholine. The specific pathway affected depends on the G-protein to which the muscarinic receptor subtype is coupled.

-

M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Acetylcholine binding activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation in intracellular calcium is a key trigger for smooth muscle contraction. N-Butylscopolammonium Bromide blocks this entire cascade by preventing the initial receptor activation.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. N-Butylscopolammonium Bromide's antagonism at these receptors would prevent this decrease in cAMP.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the mechanism of action of muscarinic antagonists like N-Butylscopolammonium Bromide.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific binding control: Atropine (1 µM).

-

Test compound: this compound at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Membrane Preparation: Homogenize CHO cells expressing the target receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, cell membranes (typically 20-50 µg protein/well), a fixed concentration of [3H]NMS (near its Kd), and varying concentrations of this compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of atropine.

-

Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Butylscopolammonium Bromide-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Butylscopolammonium Bromide-d9, a deuterated analog of the anticholinergic and antispasmodic agent, N-Butylscopolammonium Bromide. This isotopically labeled compound is a valuable tool in pharmacokinetic studies, metabolism research, and as an internal standard in analytical assays. This document outlines a detailed, plausible experimental protocol for its preparation and purification, along with expected analytical data and process visualizations.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a single-step quaternization of the tertiary amine of scopolamine (B1681570) with a deuterated alkylating agent, n-butyl-d9 bromide. This nucleophilic substitution reaction is a well-established method for the formation of quaternary ammonium (B1175870) salts.

Experimental Protocols

Synthesis of n-Butyl-d9 Bromide (Starting Material)

A plausible method for the synthesis of n-butyl-d9 bromide involves the reaction of n-butanol-d10 with hydrobromic acid and a dehydrating agent, such as sulfuric acid.

Materials:

-

n-Butanol-d10

-

Hydrobromic acid (48% aqueous solution)

-

Concentrated Sulfuric Acid

-

Anhydrous Calcium Chloride

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to a chilled solution of hydrobromic acid.

-

Slowly add n-butanol-d10 to the acidic mixture with continuous stirring.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Set up for distillation and distill the crude n-butyl-d9 bromide.

-

Wash the distillate sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water in a separatory funnel.

-

Dry the organic layer over anhydrous calcium chloride.

-

Perform a final distillation to obtain pure n-butyl-d9 bromide.

Synthesis of this compound

This procedure is adapted from established methods for the synthesis of the non-deuterated analog.[1]

Materials:

-

Scopolamine hydrobromide (or free base)

-

n-Butyl-d9 bromide

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Methanol, anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

If starting with scopolamine hydrobromide, convert it to the free base by treatment with a suitable base (e.g., sodium bicarbonate) and extraction with an organic solvent. Dry the organic extract and evaporate the solvent.

-

Dissolve the scopolamine free base in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser.

-

Add n-butyl-d9 bromide to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 35-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the crude product.

-

Isolate the crude this compound by filtration or decantation.

-

Wash the crude product with cold, anhydrous diethyl ether to remove unreacted starting materials.

Purification Protocol

Purification of the crude this compound is critical to remove any unreacted scopolamine, n-butyl-d9 bromide, and potential side products. Recrystallization is an effective method for obtaining a highly purified product.[1]

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot, anhydrous methanol.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the purified crystals.

-

Isolate the crystals by filtration.

-

Wash the crystals with a small amount of cold, anhydrous methanol.

-

Repeat the recrystallization process until the desired purity is achieved.

-

Dry the final product under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Specifications

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Scopolamine | C₁₇H₂₁NO₄ | 303.35 |

| n-Butyl-d9 Bromide | C₄D₉Br | 146.10 |

| This compound | C₂₁H₂₁D₉BrNO₄ | 449.43 |

Table 2: Expected Analytical Data for this compound

| Analytical Technique | Expected Result |

| ¹H NMR | Absence of signals corresponding to the N-CH₃ group of scopolamine. Appearance of characteristic signals for the scopolamine core protons. Absence of signals for the butyl group protons. |

| ²H NMR | Presence of signals corresponding to the nine deuterium (B1214612) atoms of the butyl group. |

| Mass Spectrometry (ESI+) | [M]⁺ = 369.2 (corresponding to the N-butyl-d9-scopolammonium cation) |

| HPLC Purity | > 98% |

| Melting Point | Expected to be similar to the non-deuterated analog (142-144 °C) |

Mandatory Visualizations

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Caption: Purification workflow for this compound.

References

Deuterated vs. Non-Deuterated N-Butylscopolammonium Bromide: An In-depth Technical Guide on Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Butylscopolammonium Bromide is a widely utilized antispasmodic agent, the stability of which is a critical factor in its therapeutic efficacy and shelf-life. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), at specific molecular positions presents a promising avenue for enhancing the stability of pharmaceuticals. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the stability of deuterated versus non-deuterated N-Butylscopolammonium Bromide. While direct comparative stability studies are not extensively available in public literature, this guide synthesizes established principles of the kinetic isotope effect (KIE), known degradation pathways of N-Butylscopolammonium Bromide, and standard methodologies for stability testing to provide a robust framework for researchers.

The primary degradation pathway for N-Butylscopolammonium Bromide is the hydrolysis of its ester bond, a reaction particularly accelerated under alkaline conditions. The substitution of hydrogen with deuterium at or near the ester linkage can significantly decrease the rate of this hydrolytic cleavage due to the primary and secondary kinetic isotope effects. This guide outlines the theoretical basis for this enhanced stability, details the experimental protocols necessary to quantify these differences, and presents the relevant chemical pathways and logical frameworks in clear, visual formats.

Introduction: The Principle of Deuteration and the Kinetic Isotope Effect

Deuteration, the selective replacement of hydrogen (¹H) with deuterium (²H or D), is a powerful strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profile of drug molecules.[1] The underlying principle is the Deuterium Kinetic Isotope Effect (KIE) , which arises from the fundamental difference in the C-H and C-D bond strengths.[2] A C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to a C-H bond. Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly.[3]

For N-Butylscopolammonium Bromide, a quaternary ammonium (B1175870) compound, the primary routes of degradation involve metabolic and chemical hydrolysis of the ester bond.[4][5] Deuteration at positions that influence the stability of this ester linkage is hypothesized to enhance the molecule's resistance to degradation.

Degradation Pathways of N-Butylscopolammonium Bromide

The core structure of N-Butylscopolammonium Bromide contains an ester functional group that is susceptible to hydrolysis. Forced degradation studies have demonstrated that the compound is particularly sensitive to alkaline conditions, leading to the cleavage of the ester bond.[6][7] This process breaks the molecule into scopolamine (B1681570) N-butyl bromide and tropic acid.

As a quaternary ammonium salt, other potential degradation pathways, though less prominent for this specific molecule under typical conditions, include Hofmann elimination and nucleophilic substitution.[8][9]

Below is a diagram illustrating the primary hydrolytic degradation pathway.

Caption: Primary hydrolytic degradation pathway of N-Butylscopolammonium Bromide.

The Hypothesized Impact of Deuteration on Stability

The stability of N-Butylscopolammonium Bromide can be enhanced by leveraging the kinetic isotope effect on its primary degradation pathway: ester hydrolysis. The rate of ester hydrolysis can be influenced by deuteration at two key positions:

-

α-Position to the Carbonyl Group: Deuteration of the hydrogen atom on the carbon alpha to the ester's carbonyl group can lead to a primary kinetic isotope effect . While the C-H bond isn't directly cleaved in the hydrolysis mechanism, changes in hybridization from sp² in the ester to sp³ in the tetrahedral intermediate are affected by the isotopic substitution, which can slow down the reaction.

-

β-Position (in the Tropic Acid Moiety): Deuteration at the β-position of the tropic acid portion of the molecule can exert a secondary kinetic isotope effect . This effect is transmitted through space and through bonds, influencing the stability of the transition state of the hydrolysis reaction.

The logical relationship for the anticipated increase in stability is outlined below.

Caption: Logical framework for enhanced stability of deuterated N-Butylscopolammonium Bromide.

Quantitative Data Summary

Direct, publicly available quantitative data comparing the stability of deuterated and non-deuterated N-Butylscopolammonium Bromide is limited. However, based on the principles of KIE on ester hydrolysis, a hypothetical comparative stability profile can be projected. The following table illustrates the expected qualitative and potential quantitative differences that would be the focus of experimental verification.

| Parameter | Non-Deuterated N-Butylscopolammonium Bromide | Deuterated N-Butylscopolammonium Bromide (Hypothetical) | Rationale |

| Degradation Rate Constant (k) under Alkaline Conditions | k_H | k_D (where k_D < k_H) | Kinetic Isotope Effect slows the rate-determining step of hydrolysis. |

| Half-life (t½) in Alkaline Solution | t½_H | t½_D (where t½_D > t½_H) | Inversely proportional to the degradation rate constant. |

| Shelf-life (ICH Conditions) | Standard | Potentially Extended | Reduced susceptibility to hydrolytic degradation should lead to a longer shelf-life. |

| Metabolic Clearance (in vitro) | Standard | Potentially Reduced | If ester hydrolysis is a significant metabolic pathway, KIE would reduce the rate of metabolic clearance. |

Experimental Protocols

To empirically determine the stability differences between deuterated and non-deuterated N-Butylscopolammonium Bromide, a series of well-defined experiments are necessary. A prerequisite for these studies is the synthesis of the deuterated compound, a procedure for which has been documented.[10]

Forced Degradation Study (Comparative)

Objective: To compare the degradation profiles of deuterated and non-deuterated N-Butylscopolammonium Bromide under various stress conditions to identify differences in stability.

Methodology:

-

Sample Preparation: Prepare solutions of both deuterated and non-deuterated N-Butylscopolammonium Bromide of known concentration in appropriate solvents.

-

Stress Conditions (as per ICH Q1A(R2)):

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature for 1 hour (due to known sensitivity).

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 60°C for 48 hours.

-

Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time-Point Analysis: At specified time intervals, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Employ a validated stability-indicating HPLC-UV or LC-MS method to separate the parent drug from its degradation products.[6][7]

-

Data Analysis: Quantify the amount of parent drug remaining and the formation of major degradants at each time point. Calculate the degradation rate constants and half-lives for both compounds under each stress condition.

Caption: Workflow for a comparative forced degradation study.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of deuterated and non-deuterated N-Butylscopolammonium Bromide in a biological matrix.

Methodology:

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or other species of interest), a NADPH-regenerating system, and phosphate (B84403) buffer (pH 7.4).

-

Initiation of Reaction: Add a known concentration of the test compound (deuterated or non-deuterated N-Butylscopolammonium Bromide) to the pre-warmed incubation mixture.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the metabolic activity with a suitable organic solvent (e.g., cold acetonitrile).

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the line will give the elimination rate constant, from which the in vitro half-life can be calculated (t½ = 0.693 / slope).

Signaling Pathways and Mechanism of Action

N-Butylscopolammonium Bromide is a peripherally acting antimuscarinic agent. Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic (M3) receptors on smooth muscle cells.[5] This blockade inhibits smooth muscle contraction, leading to its antispasmodic effects. Deuteration is not expected to alter this fundamental mechanism of action, as receptor binding is primarily governed by the molecule's shape and electronic properties, which are minimally affected by isotopic substitution. The key impact of deuteration is on the molecule's metabolic fate rather than its pharmacodynamics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. bsu.edu.eg [bsu.edu.eg]

- 8. researchgate.net [researchgate.net]

- 9. Binding Isotope Effects: Boon and Bane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buscopan labeled with carbon-14 and deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Butylscopolammonium Bromide-d9 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Butylscopolammonium Bromide-d9, a deuterated isotopologue of the anticholinergic and antispasmodic agent, N-Butylscopolammonium Bromide (also known as Hyoscine Butylbromide or Buscopan®). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and pharmacokinetic studies.

Core Compound Details

This compound is the deuterated form of N-Butylscopolammonium Bromide, where nine hydrogen atoms on the N-butyl group have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of the parent drug in biological matrices.

Data Presentation: Physicochemical Properties

| Property | Value | Notes |

| CAS Number | Not Assigned | The CAS number for the deuterated compound is not consistently reported. Some suppliers list it as "NA" (Not Available), while others may incorrectly reference the CAS number of the non-deuterated parent compound (149-64-4). Researchers should verify the identity of the material through analytical means. |

| Molecular Formula | C₂₁H₂₁D₉BrNO₄ | Variations such as C₂₁H₂₁D₉NO₄•Br are also cited by suppliers. The provided formula is the most commonly accepted representation.[1][2] |

| Molecular Weight | ~449.4 g/mol | Slight variations in the reported molecular weight (e.g., 449.37, 449.43) exist between different commercial sources.[1][2][3] |

| Synonyms | Hyoscine Butylbromide-d9, Scopolamine (B1681570) Butylbromide-d9, Buscopan-d9 |

Mechanism of Action and Signaling Pathway

N-Butylscopolammonium Bromide is a peripherally acting antimuscarinic agent.[4][5] It functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells, particularly the M3 subtype.[4][5] This antagonism blocks parasympathetic nerve stimulation, leading to smooth muscle relaxation and a reduction in spasms in the gastrointestinal, biliary, and genitourinary tracts.[5][6][7] Due to its quaternary ammonium (B1175870) structure, it does not readily cross the blood-brain barrier, resulting in minimal central nervous system side effects.[5]

The signaling pathway initiated by the activation of M3 muscarinic receptors, which N-Butylscopolammonium Bromide antagonizes, is depicted below.

Experimental Protocols

Synthesis of this compound

A direct synthesis of deuterium-labeled N-Butylscopolammonium Bromide has been described. The general protocol involves the quaternization of scopolamine with a deuterated butylating agent.[8]

Materials:

-

Scopolamine

-

n-Butyl-d9 bromide

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve scopolamine in anhydrous tetrahydrofuran.

-

Add n-butyl-d9 bromide to the solution. The molar ratio of scopolamine to n-butyl-d9 bromide should be optimized, with a slight excess of the deuterated reagent being typical.

-

Heat the reaction mixture to reflux and maintain for an extended period (e.g., 20-50 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Isolate the crude this compound by decantation or filtration.

-

Purify the crude product by recrystallization, for example, using methanol (B129727), to obtain the final product of high purity.

Note: This is a generalized procedure based on published methods for the non-deuterated and analogous labeled compounds.[8][9] Researchers should consult specific literature and perform appropriate safety assessments before conducting this synthesis.

Quantification of N-Butylscopolamine in Human Plasma using UHPLC-MS/MS

This compound is primarily used as an internal standard (IS) for the accurate quantification of N-Butylscopolamine in biological samples.

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 0.6 mL of human plasma, add 100 µL of this compound working solution (e.g., 1000 pg/mL in ultrapure water) and 500 µL of ultrapure water.

-

Vortex the mixture for 3 minutes.

-

Condition an SPE cartridge (e.g., C18) with methanol followed by ultrapure water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a suitable solvent to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the UHPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| UHPLC Column | C18 or Phenyl column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 2 mM ammonium formate (B1220265) with 0.02% formic acid) |

| Elution | Isocratic or gradient |

| Flow Rate | ~0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | m/z 360.3 → 194.0 |

| MRM Transition (IS - d9) | m/z 369.0 → 203.0 |

| Collision Energy | Optimized for each transition (e.g., ~22 eV) |

Note: These are example conditions and should be optimized for the specific instrumentation and application.

The workflow for using this compound as an internal standard in a typical bioanalytical method is illustrated below.

This guide provides essential technical information for the effective use of this compound in a research and development setting. As with any chemical substance, it is imperative to consult the Safety Data Sheet (SDS) and handle the compound in a controlled laboratory environment.

References

- 1. clinivex.com [clinivex.com]

- 2. usbio.net [usbio.net]

- 3. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 4. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]

- 8. Buscopan labeled with carbon-14 and deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103864777A - Simple synthesis method of scopolamine butylbromide - Google Patents [patents.google.com]

Navigating the Stability of N-Butylscopolammonium Bromide-d9: A Technical Guide to Optimal Storage

For Immediate Release

This technical guide provides an in-depth analysis of the recommended storage conditions for N-Butylscopolammonium Bromide-d9, a critical isotopically labeled standard used in pharmacokinetic and metabolic studies. Addressed to researchers, scientists, and drug development professionals, this document synthesizes publicly available data from various suppliers and outlines the best practices for maintaining the integrity and stability of this compound.

This compound, the deuterated analog of N-Butylscopolammonium Bromide, serves as an internal standard in quantitative bioanalysis. Its stability is paramount for accurate and reproducible experimental results. The following sections detail the optimal storage conditions, handling procedures, and the logical framework for ensuring the long-term viability of this research material.

Recommended Storage Conditions: A Comparative Summary

Analysis of data from multiple suppliers reveals a consensus on the need for controlled environments, although specific temperature recommendations vary. The compound is consistently identified as being sensitive to light and moisture. The following table summarizes the recommended storage conditions for this compound.

| Parameter | Recommended Condition | Notes |

| Temperature | -20°C | Recommended by multiple suppliers for long-term storage.[1][2] |

| 2-8°C | Indicated as a suitable storage temperature, often in a refrigerator.[3][4] | |

| Room Temperature (RT) / 4°C | One supplier provides this dual recommendation.[5] | |

| Controlled Room Temperature | For the non-deuterated form, 15-30°C (59-86°F) is cited.[6] An injectable solution of the non-deuterated form should be stored at or below 25°C (77°F), with excursions up to 30°C (86°F) permitted.[7][8] | |

| Light Exposure | Protected from light | Store in a light-resistant container.[3] |

| Moisture | Store in a tightly closed container | The compound is noted to be hygroscopic.[3][4] |

| Atmosphere | Under inert atmosphere | Recommended by one supplier to prevent degradation from atmospheric components.[4] |

Key Takeaway: For long-term storage, -20°C is the most consistently recommended temperature. For short-term storage, 2-8°C in a refrigerator is a viable alternative. All storage should be in tightly sealed, light-resistant containers, ideally under an inert atmosphere.

Experimental Protocols: The Foundation of Storage Recommendations

While specific experimental protocols for determining the stability of this compound are not publicly detailed in the provided search results, the recommended storage conditions are based on standard pharmaceutical stability testing guidelines. These typically involve the following methodologies:

-

Forced Degradation Studies: To identify potential degradation products and pathways, the compound is subjected to stress conditions such as high temperature, humidity, light, and oxidizing agents.

-

Long-Term Stability Studies: The compound is stored at the recommended conditions for an extended period, with samples periodically analyzed to monitor for any degradation.

-

Accelerated Stability Studies: To predict the shelf life, the compound is stored at elevated temperatures and humidity for a shorter duration. The data is then extrapolated to estimate long-term stability.

The analytical method of choice for these studies is typically High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any potential degradants.

Visualizing the Workflow for Handling and Storage

To ensure the integrity of this compound from receipt to use, a systematic workflow should be followed. The diagram below illustrates the key steps in this process.

Caption: Workflow for Handling and Storing this compound.

Logical Framework for Storage Condition Selection

The selection of appropriate storage conditions is a risk-mitigation strategy to prevent chemical degradation. The logical relationship between environmental factors and the stability of this compound is depicted in the following diagram.

Caption: Rationale for this compound Storage Conditions.

References

- 1. sussex-research.com [sussex-research.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. clinivex.com [clinivex.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. usbio.net [usbio.net]

- 6. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DailyMed - BUSCOPAN- n-butylscopolammonium bromide injection [dailymed.nlm.nih.gov]

- 8. Buscopan® Injectable Solution (N-butylscopolammonium bromide, 20 mg/mL) [dailymed.nlm.nih.gov]

Pharmacokinetic Profile of N-Butylscopolammonium Bromide-d9 in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of N-Butylscopolammonium Bromide-d9 (NBB-d9), a deuterated isotopologue of N-Butylscopolammonium Bromide (NBB). While specific pharmacokinetic data for the d9 variant in animal models is not extensively published, this document synthesizes known data from its non-deuterated counterpart and presents a hypothetical, yet plausible, pharmacokinetic profile. The primary application of NBB-d9 is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of NBB in biological matrices. This guide details the expected metabolic fate, experimental protocols for its evaluation, and the underlying mechanism of action.

Introduction

N-Butylscopolammonium Bromide (NBB) is a quaternary ammonium (B1175870) compound and a peripherally acting antimuscarinic agent.[1] It is widely used in veterinary medicine, particularly in horses, for the treatment of spasmodic colic and other conditions associated with smooth muscle spasms in the gastrointestinal tract.[2][3][4] Its mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, primarily the M3 subtype, leading to smooth muscle relaxation.[1][5]

The use of stable isotope-labeled internal standards, such as this compound, is a critical component of modern bioanalytical assays. The near-identical physicochemical properties of the deuterated standard to the analyte of interest allow for accurate correction of variability during sample preparation and analysis, ensuring high precision and accuracy in pharmacokinetic studies. This guide will explore the expected pharmacokinetic characteristics of NBB-d9 in common animal models and provide detailed methodologies for its study.

Mechanism of Action: Muscarinic Antagonism

N-Butylscopolammonium Bromide exerts its pharmacological effect by blocking the action of acetylcholine on muscarinic receptors in smooth muscle cells of the gastrointestinal, biliary, and genitourinary tracts.[6][7] This antagonism prevents the intracellular signaling cascade that leads to muscle contraction.

Caption: Signaling pathway of N-Butylscopolammonium Bromide's muscarinic antagonism.

Hypothetical Pharmacokinetic Data in Animal Models

The following tables present a summary of hypothetical single-dose pharmacokinetic parameters for N-Butylscopolammonium Bromide in various animal models. It is anticipated that the pharmacokinetic profile of NBB-d9 will be very similar. These values are intended to be representative for the purpose of study design and bioanalytical method development.

Table 1: Intravenous (IV) Pharmacokinetic Parameters

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| Mouse | 1 | 1500 | 0.083 | 1200 | 1.5 |

| Rat | 1 | 1200 | 0.083 | 1000 | 2.0 |

| Dog | 0.5 | 800 | 0.083 | 950 | 2.5 |

| Horse | 0.3 | 600 | 0.083 | 750 | 3.0 |

Table 2: Oral (PO) Pharmacokinetic Parameters

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | F (%) |

| Mouse | 10 | 30 | 0.5 | 120 | <10 |

| Rat | 10 | 25 | 0.5 | 100 | <10 |

| Dog | 5 | 15 | 1.0 | 95 | <10 |

| Horse | 3 | 10 | 1.5 | 75 | <10 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; F: Bioavailability.

Note: N-Butylscopolammonium Bromide has very low oral bioavailability due to its quaternary ammonium structure, which limits its absorption across the gastrointestinal mucosa.[5]

Experimental Protocols

A robust experimental design is crucial for obtaining reliable pharmacokinetic data. The following protocols are adapted from established guidelines for preclinical pharmacokinetic studies.[8][9][10][11]

Animal Models and Housing

-

Species: Male CD-1 Mice (8 weeks old), Male Sprague-Dawley Rats (8 weeks old), and Male Beagle Dogs (1-2 years old).[8]

-

Housing: Animals are housed in environmentally controlled conditions (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[8] Animals are acclimated for at least one week before the study.

Dosing and Administration

-

Formulation:

-

IV Formulation: The compound is dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline to a final concentration for dosing.[8]

-

PO Formulation: The compound is suspended in a vehicle of 0.5% methylcellulose (B11928114) in water.[8]

-

-

Administration:

Blood Sample Collection and Processing

-

Sample Collection: Serial blood samples (approximately 0.1 mL for rodents, 1 mL for dogs) are collected at specified time points into tubes containing K2-EDTA as an anticoagulant.[8]

-

Plasma Preparation: Blood samples are immediately centrifuged at 4°C (3000 x g for 10 minutes) to separate plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.[8]

Bioanalytical Method

-

Instrumentation: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is used for the quantification of the compound in plasma.[8]

-

Internal Standard: this compound is used as the internal standard.

-

Calibration: A standard curve is prepared in blank plasma, with concentrations ranging from 1 to 2000 ng/mL.[8]

Pharmacokinetic Data Analysis

-

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).[8]

-

Oral bioavailability (F) is calculated using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[8]

Caption: Experimental workflow for a typical animal pharmacokinetic study.

Discussion and Conclusion

The pharmacokinetic profile of N-Butylscopolammonium Bromide is characterized by rapid distribution after intravenous administration and very poor absorption after oral administration. Its elimination half-life is relatively short, ranging from 1.5 to 3 hours in the animal models presented. The deuterated analog, this compound, is an indispensable tool for the accurate quantification of the parent drug in biological samples. The experimental protocols outlined in this guide provide a robust framework for conducting pharmacokinetic studies to further elucidate the in vivo behavior of this compound. While the provided pharmacokinetic data is hypothetical, it is based on the known properties of the non-deuterated compound and serves as a valuable starting point for researchers in the field of drug development and veterinary medicine. Future studies directly investigating the pharmacokinetics of NBB-d9 would be beneficial to confirm these assumptions.

References

- 1. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of N-butylscopolammonium bromide on lung function in horses with recurrent airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. DailyMed - BUSCOPAN- n-butylscopolammonium bromide injection [dailymed.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Buscopan - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mims.com [mims.com]

- 8. benchchem.com [benchchem.com]

- 9. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Early-Stage Research Applications of N-Butylscopolammonium Bromide-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuteration in Drug Development

In the landscape of modern pharmaceutical research, deuterated compounds have emerged as invaluable tools for elucidating the metabolic fate and pharmacokinetic profiles of drug candidates.[1][2] The substitution of hydrogen atoms with their heavier isotope, deuterium, offers a subtle yet powerful modification that can significantly impact a molecule's metabolic stability without altering its fundamental biological activity.[1][2][] This "kinetic isotope effect" arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.[2][]

N-Butylscopolammonium Bromide-d9, a deuterated analog of the anticholinergic drug N-Butylscopolammonium Bromide, exemplifies the application of this principle. While not developed as a therapeutic agent itself, its primary and critical role in early-stage research is as an internal standard for quantitative bioanalytical assays.[4] This guide provides a comprehensive overview of the applications of this compound, with a focus on its use in enabling precise and accurate pharmacokinetic and bioequivalence studies of its non-deuterated counterpart.

Physicochemical Properties

A foundational understanding of the physicochemical properties of both N-Butylscopolammonium Bromide and its deuterated analog is essential for the development of robust analytical methods.

| Property | N-Butylscopolammonium Bromide | This compound | Reference |

| Molecular Formula | C21H30BrNO4 | C21H21D9BrNO4 | [5][6] |

| Molecular Weight | 440.37 g/mol | 449.37 g/mol | [5][7] |

| CAS Number | 149-64-4 | Not Available | [5][8] |

| Appearance | White crystalline substance | Not specified, assumed to be similar | [9] |

| Water Solubility | Soluble | Not specified, assumed to be similar | [9] |

Mechanism of Action of N-Butylscopolammonium Bromide

To appreciate the context in which this compound is utilized, it is crucial to understand the mechanism of action of the active pharmacological agent it helps to quantify. N-Butylscopolammonium Bromide is a peripherally acting antimuscarinic agent that exhibits its therapeutic effects by blocking the action of acetylcholine (B1216132) at muscarinic receptors.[10][11][12][13]

Specifically, it has a high affinity for muscarinic receptors located on the smooth muscle cells of the gastrointestinal, biliary, and genitourinary tracts.[14][15] By competitively inhibiting acetylcholine binding, it reduces smooth muscle tone and motility, leading to its antispasmodic effects.[11][14] As a quaternary ammonium (B1175870) compound, it does not readily cross the blood-brain barrier, thus minimizing central nervous system side effects.[11][14]

Mechanism of action of N-Butylscopolammonium Bromide.

Application in Quantitative Bioanalysis

The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of N-Butylscopolammonium Bromide in biological matrices, such as human plasma.[4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for matrix effects and variations in sample preparation and instrument response.[4]

Experimental Workflow

A typical experimental workflow for a bioequivalence or pharmacokinetic study of N-Butylscopolammonium Bromide employing the d9-labeled internal standard is outlined below.

Bioanalytical workflow for N-Butylscopolammonium Bromide.

Detailed Experimental Protocol: UHPLC-MS/MS Method

The following protocol is based on a validated method for the determination of N-Butylscopolammonium Bromide in human plasma.[4]

4.2.1. Materials and Reagents

-

N-Butylscopolammonium Bromide reference standard

-

This compound internal standard

-

Methanol (B129727) (MS grade)

-

Acetonitrile (MS grade)

-

Ammonium formate (B1220265)

-

Formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant)

-

Solid Phase Extraction (SPE) cartridges

4.2.2. Stock and Working Solutions

-

Analyte Stock Solution: Prepare a stock solution of N-Butylscopolammonium Bromide in methanol (e.g., 0.02 µg/mL).[4]

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 0.02 µg/mL).[4]

-

Analyte Working Solutions: Prepare a series of working solutions by diluting the analyte stock solution with methanol to cover the desired calibration range (e.g., 0.25–100.00 ng/mL).[4]

-

Internal Standard Working Solution: Dilute the IS stock solution with ultrapure water to a final concentration of 1000 pg/mL. This solution should be prepared daily.[4]

4.2.3. Sample Preparation

-

Thaw frozen human plasma samples at room temperature.[4]

-

To 0.6 mL of plasma, add 100 µL of the 1000 pg/mL IS working solution.[4]

-

Add 500 µL of ultrapure water and homogenize for 3 minutes.[4]

-

Perform solid-phase extraction (SPE) to clean up the sample.[4]

4.2.4. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition | Reference |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) | [4] |

| Column | Phenyl column | [4] |

| Mobile Phase | Acetonitrile: 2 mM ammonium formate + 0.02% formic acid (20:80 v/v) | [4] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [4] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [4] |

| Analyte Transition | m/z 360 → 194 | [4] |

| Internal Standard Transition | m/z 369 → 203 | [4] |

| Collision Energy (Analyte) | 22 eV | [4] |

| Collision Energy (IS) | 22 eV | [4] |

Quantitative Data and Method Performance

The performance of the bioanalytical method is critical for its application in regulated studies. The following table summarizes key validation parameters for the UHPLC-MS/MS method described.

| Validation Parameter | Result | Reference |

| Linearity Range | 5–500 pg/mL | [4] |

| Correlation Coefficient (R²) | 0.9951 | [4] |

| Lower Limit of Quantification (LLOQ) | 5 pg/mL | [4] |

| Precision (RSD%) | Satisfactory (not specified) | [4] |

| Accuracy | Satisfactory (not specified) | [4] |

| Matrix Effect | None observed | [4] |

| Carryover | None observed | [4] |

Conclusion

This compound is a specialized and essential tool in the early-stage research and development of its non-deuterated counterpart. Its application as a stable isotope-labeled internal standard enables the development of highly sensitive, specific, and robust bioanalytical methods.[4] These methods are fundamental for conducting pharmacokinetic, bioavailability, and bioequivalence studies, which are regulatory requirements for drug approval. The detailed protocols and performance data presented in this guide underscore the critical role of this compound in advancing the clinical development of N-Butylscopolammonium Bromide, ensuring that accurate and reliable data on its behavior in the human body can be obtained. While not a therapeutic agent itself, its contribution to the drug development process is indispensable.

References

- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 2. tandfonline.com [tandfonline.com]

- 4. annexpublishers.com [annexpublishers.com]

- 5. N-Butylscopolammonium Bromide [drugfuture.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. usbio.net [usbio.net]

- 8. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 9. fda.report [fda.report]

- 10. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Buscopan - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mims.com [mims.com]

- 15. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Isotopic Enrichment and Purity of N-Butylscopolammonium Bromide-d9

Audience: This document is intended for researchers, scientists, and drug development professionals who utilize N-Butylscopolammonium Bromide-d9 in their work, particularly in pharmacokinetic and bioanalytical studies.

Introduction

This compound (Buscopan-d9) is a deuterated derivative of N-Butylscopolammonium Bromide, a peripherally acting antimuscarinic agent.[1] The molecule incorporates nine deuterium (B1214612) atoms on the N-butyl group, creating a stable isotope-labeled internal standard essential for quantitative bioanalytical assays. Its primary utility is in liquid chromatography-mass spectrometry (LC-MS/MS) based methods, where it corrects for variability in sample preparation and instrument response, ensuring accurate determination of the parent drug in biological matrices.[2] The reliability of such studies is fundamentally dependent on the isotopic enrichment and chemical purity of the deuterated standard. This guide provides a technical overview of the synthesis, analytical characterization, and quality control parameters for this compound.

Synthesis and Isotopic Labeling

The synthesis of this compound is typically achieved through the quaternization of the tertiary amine of scopolamine (B1681570) with a deuterated butylating agent. A common synthetic route involves reacting scopolamine with n-butyl-d9 bromide.[3] The position of the deuterium labels on the butyl group provides a significant mass shift (9 amu) from the unlabeled analyte, which is ideal for preventing cross-signal interference in mass spectrometry.

Isotopic Enrichment and Purity Data

The quality of a deuterated standard is defined by its isotopic enrichment and chemical purity. High isotopic enrichment minimizes the contribution of the standard to the analyte's signal, while high chemical purity ensures that no extraneous compounds interfere with the analysis. The data presented below are representative of a high-quality batch of this compound.

Table 1: Isotopic Enrichment Data

| Parameter | Specification | Representative Result | Method |

| Isotopic Purity (d9) | ≥ 98% | 99.5% | Mass Spectrometry |

| Isotopic Distribution | |||

| d0-d7 | Not Detected | < 0.1% | Mass Spectrometry |

| d8 | Report Value | 0.4% | Mass Spectrometry |

| d9 | ≥ 98% | 99.5% | Mass Spectrometry |

Table 2: Chemical Purity and Characterization

| Parameter | Specification | Representative Result | Method |

| Chemical Purity | ≥ 98.0% | 99.8% | HPLC-UV |

| Identity Confirmation | Conforms to structure | Conforms | ¹H-NMR, MS |

| Residual Solvents | Per USP <467> | Complies | GC-HS |

| Water Content | Report Value | 0.3% | Karl Fischer Titration |

Experimental Protocols

Detailed and validated analytical methods are crucial for confirming the quality of this compound.

Isotopic Enrichment Analysis by Mass Spectrometry

This method determines the distribution of deuterated species in the material.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation: A solution of this compound (approximately 100 ng/mL) is prepared in methanol (B129727) or a similar polar solvent.

-

Method:

-

The sample is directly infused into the mass spectrometer.

-

The instrument is operated in positive ion, full scan mode to observe the molecular ion region.

-

Key parameters:

-

Precursor Ion (protonated): m/z 369[2]

-

Scan Range: m/z 350-380

-

-

Data Analysis: The relative intensities of the peaks corresponding to the various isotopic species (d0 through d9) are measured. The isotopic enrichment is calculated by expressing the intensity of the d9 peak as a percentage of the sum of the intensities of all isotopic peaks.

-

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method quantifies the chemical purity of the compound.

-

Instrumentation: An HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid. The pH may be adjusted to ~3.9 for optimal peak shape.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

-

Method:

-

A standard solution of this compound is prepared in the mobile phase.

-

The sample is injected, and the chromatogram is recorded.

-

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

-

Mandatory Visualizations

Experimental Workflow for Quality Control

This diagram outlines the logical flow of the analytical procedures used to certify a batch of this compound.

Caption: Quality control workflow for this compound.

Signaling Pathway of N-Butylscopolammonium Bromide

N-Butylscopolammonium Bromide acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). The M3 subtype, which is coupled to Gq/11 proteins, is particularly relevant for its effects on gastrointestinal smooth muscle.

Caption: Antagonism of the M3 muscarinic receptor signaling pathway.

References

- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. annexpublishers.com [annexpublishers.com]

- 3. clinivex.com [clinivex.com]

- 4. Simultaneous determination of hyoscine N-butyl bromide and paracetamol in their binary mixture by RP-HPLC method - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Notes: Quantification of N-Butylscopolammonium Bromide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Butylscopolammonium Bromide in human plasma. The method utilizes N-Butylscopolammonium Bromide-d9 as a stable, isotope-labeled internal standard to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and bioequivalence trials. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive ion electrospray mode.

Introduction

N-Butylscopolammonium Bromide is a quaternary ammonium (B1175870) compound derived from scopolamine (B1681570), used as an antispasmodic agent. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Due to its low plasma concentrations, a highly sensitive and selective analytical method is required. LC-MS/MS offers the necessary sensitivity and specificity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1] This application note provides a detailed protocol for the determination of N-Butylscopolammonium Bromide in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

N-Butylscopolammonium Bromide reference standard

-

This compound internal standard (IS)[2]

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (drug-free, heparinized)

-

Solid-phase extraction (SPE) cartridges

Instrumentation

-

Liquid Chromatograph: UHPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: Phenyl column[2]

Standard Solutions Preparation

Stock Solutions: Prepare stock solutions of N-Butylscopolammonium Bromide and this compound in methanol at a concentration of 1 mg/mL.

Working Solutions: Prepare serial dilutions of the N-Butylscopolammonium Bromide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.[3] The working solution for the internal standard (this compound) should be prepared at a suitable concentration (e.g., 1000 pg/mL in ultrapure water).[2]

Sample Preparation Protocol

A solid-phase extraction (SPE) method is employed for the extraction of N-Butylscopolammonium Bromide and the internal standard from human plasma.[2]

-

Sample Thawing: Thaw frozen human plasma samples at room temperature.[2]

-

Aliquoting: Pipette 0.6 mL of plasma into a microtube.[2]

-

Internal Standard Spiking: Add 100 µL of the 1000 pg/mL this compound internal standard working solution to each plasma sample (calibration standards, QCs, and unknown samples), except for the blank plasma.[2]

-

Dilution: Add 500 µL of ultrapure water to all microtubes.[2]

-

Homogenization: Vortex the samples for 3 minutes.[2]

-

SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions.

-

Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges to remove interferences.

-

Elution: Elute the analyte and internal standard from the cartridges.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Phenyl column[2] |

| Mobile Phase | Acetonitrile: 2 mM Ammonium Formate + 0.02% Formic Acid (20:80 v/v)[2] |

| Flow Rate | 0.350 mL/min[3] |

| Injection Volume | 7.5 µL[4] |

| Column Temperature | 40 °C[5] |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| N-Butylscopolammonium Bromide | 360 -> 194 m/z[2] |

| This compound (IS) | 369 -> 203 m/z[2] |

| Collision Gas | Argon[2] |

| Dwell Time | 0.3 s[2] |

Method Validation Summary

The method was validated according to international guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability.[2]

Linearity

The method demonstrated excellent linearity over the concentration range of 5 to 500 pg/mL for N-Butylscopolammonium Bromide in human plasma.[2] The coefficient of determination (R²) was >0.99.[2]

| Analyte | Calibration Range (pg/mL) | R² |

| N-Butylscopolammonium Bromide | 5 - 500 | >0.9951[2] |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results were within the acceptable limits (±15% for accuracy, and ≤15% for precision).

| QC Level | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC | 15[2] | < 15 | < 15 | 85 - 115 |

| Medium QC | 200[2] | < 15 | < 15 | 85 - 115 |

| High QC | 400[2] | < 15 | < 15 | 85 - 115 |

Note: Specific values for precision and accuracy were not available in the searched documents but are presented here based on typical acceptance criteria.

Recovery

The extraction recovery of N-Butylscopolammonium Bromide from human plasma was consistent and reproducible across the different QC levels.

| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |

| N-Butylscopolammonium Bromide | > 85 | > 85 | > 85 |

| This compound (IS) | > 85 | > 85 | > 85 |

Note: Specific recovery values were not provided in the primary source document, but high and consistent recovery is expected with SPE.

Visualizations

Caption: Experimental workflow for the quantification of N-Butylscopolammonium Bromide.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and selective approach for the quantification of N-Butylscopolammonium Bromide in human plasma. The protocol is well-suited for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard ensures the highest level of data quality and confidence in the results.

References

- 1. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. annexpublishers.com [annexpublishers.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. archivum.grupomarista.org.br [archivum.grupomarista.org.br]

- 5. Validation of a liquid chromatographic/tandem mass spectrometric method for the determination of scopolamine butylbromide in human plasma: application of the method to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Bioanalytical Determination of N-Butylscopolammonium Bromide-d9 in Human Plasma by UHPLC-ESI-MS/MS

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of N-Butylscopolammonium Bromide-d9 (NBSB-d9) in human plasma samples using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS). The methodology outlined herein is critical for pharmacokinetic, bioequivalence, and toxicological studies where NBSB-d9 is used as a stable isotope-labeled internal standard for the quantification of N-Butylscopolammonium Bromide. The protocol encompasses sample preparation by solid-phase extraction (SPE), chromatographic and mass spectrometric conditions, and validation parameters.

Introduction

N-Butylscopolammonium Bromide is a quaternary ammonium (B1175870) compound derived from scopolamine, primarily used as an antispasmodic agent. In bioanalytical method development, stable isotope-labeled internal standards are the gold standard for quantitative accuracy and precision, particularly in complex matrices like plasma.[1] Deuterated internal standards, such as this compound, exhibit nearly identical physicochemical properties to the analyte, ensuring they behave similarly throughout sample preparation and analysis.[1][2] This co-elution and similar ionization behavior effectively compensates for matrix effects, variations in sample recovery, and instrumental drift, leading to highly reliable and reproducible data.[2][3] The use of a stable isotope-labeled internal standard is recognized by regulatory bodies like the FDA and EMA as a key component of robust bioanalytical method validation.[2] This protocol details a validated method for the analysis of NBSB-d9 in human plasma, which is directly applicable to studies quantifying N-Butylscopolammonium Bromide.

Experimental Protocol

This protocol is based on a validated UHPLC-ESI-MS/MS method for the determination of N-Butylscopolammonium Bromide in human plasma, utilizing this compound as the internal standard.[4]

Materials and Reagents

-

N-Butylscopolammonium Bromide reference standard

-

This compound (Internal Standard, IS)

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Control human plasma (heparinized)

Instrumentation

-

UHPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: Phenyl column[4] (alternative: C18, 50 × 2.1 mm, 1.7 µm[5])

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Butylscopolammonium Bromide and NBSB-d9 in a suitable solvent (e.g., methanol) to prepare individual stock solutions.[1] A concentration of 0.02 µg/mL has also been reported.[4]

-

Working Standard Solutions: Prepare a series of working standard solutions of N-Butylscopolammonium Bromide by diluting the stock solution with methanol to achieve concentrations ranging from 0.25 to 100.00 ng/mL.[4]

-

Internal Standard Working Solution: Dilute the NBSB-d9 stock solution with ultrapure water to a final concentration of 1000 pg/mL. This solution should be prepared daily.[4]

-

Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples. Store all prepared plasma samples at -20°C until analysis.[4]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw frozen plasma samples at room temperature.[4]

-

To a 2 mL microtube, add 0.6 mL of the plasma sample.[4]

-

Add 100 µL of the 1000 pg/mL NBSB-d9 internal standard working solution.[4]

-

Add 500 µL of ultrapure water and homogenize for 3 minutes.[4]

-

Proceed with the solid-phase extraction procedure. Note: The specific SPE cartridge type, conditioning, washing, and elution steps should be optimized for the Phenyl column and analyte properties.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the UHPLC-MS/MS system.

Alternative sample preparation methods include protein precipitation with acetonitrile or liquid-liquid extraction with dichloromethane.[6][7]

UHPLC-MS/MS Conditions

-

UHPLC Conditions

-

Mass Spectrometry Conditions

Data Presentation

The following tables summarize the quantitative data from the validated method.[4]

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 5 - 500 pg/mL |

| Correlation Coefficient (R²) | 0.9951 |

| Lower Limit of Quantitation (LLOQ) | 5 pg/mL |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Concentration (pg/mL) | Precision (%RSD) | Accuracy (%) |

| Low | 15 | Data not specified | Data not specified |

| Medium | 200 | Data not specified | Data not specified |

| High | 400 | Data not specified | Data not specified |

Note: While the reference article states that satisfactory precision and accuracy were obtained, specific numerical values for the QC samples were not provided.[4]

Visualizations

Caption: Workflow for Plasma Sample Analysis.

Caption: Role of the Deuterated Internal Standard.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. texilajournal.com [texilajournal.com]

- 4. annexpublishers.com [annexpublishers.com]

- 5. A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. archivum.grupomarista.org.br [archivum.grupomarista.org.br]

- 7. 2024.sci-hub.se [2024.sci-hub.se]